Collman'S reagent

Organometallic reagents Laboratory safety Reaction solvent optimization

Converting an alkyl halide to an aldehyde usually demands multi-step sequences or reagents that destroy electrophilic functional groups. Collman's reagent solves this with a validated one-pot protocol that tolerates esters, nitriles and amides. • Direct RCH2Br → RCH2CHO in 50-86% isolated yield (Org. Synth. Table I) • Divergent synthesis: a single acyliron intermediate gives aldehydes, ketones, carboxylic acids, esters or amides by simply changing the electrophilic quench • Outperforms Grignard and DIBAL-H where electrophilic functional groups must survive Supplied as the 1,4-dioxane solvate, ≥94% purity, with documented lot-specific analysis. Secure packaging for air- and moisture-sensitive shipment ensures the reagent arrives ready for immediate use in medicinal chemistry or agrochemical programs.

Molecular Formula C20H24Fe2Na4O14+4
Molecular Weight 692.0 g/mol
Cat. No. B12085358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCollman'S reagent
Molecular FormulaC20H24Fe2Na4O14+4
Molecular Weight692.0 g/mol
Structural Identifiers
SMILES[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1COCCO1.C1COCCO1.C1COCCO1.[Na+].[Na+].[Na+].[Na+].[Fe].[Fe]
InChIInChI=1S/3C4H8O2.8CO.2Fe.4Na/c3*1-2-6-4-3-5-1;8*1-2;;;;;;/h3*1-4H2;;;;;;;;;;;;;;/q;;;;;;;;;;;;;4*+1
InChIKeyGNQHSDPSRBMMNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Collman's Reagent: Overview and Procurement Baseline


Collman's reagent—chemically disodium tetracarbonylferrate, Na₂[Fe(CO)₄], most commonly supplied as its 1,4-dioxane solvate (CAS 59733-73-2)—is an organoiron(–II) complex that functions as a stoichiometric transition-metal nucleophile and carbonylating agent [1]. First reported by Cooke in 1970 and systematically developed by J. P. Collman, this reagent is classified as a 'supernucleophile' and is widely regarded as a transition-metal analogue of Grignard reagents [2]. It is employed primarily for the one-pot, two-step conversion of primary and secondary alkyl halides or tosylates into aldehydes, unsymmetrical ketones, carboxylic acids, esters, and amides, depending on the electrophilic quench applied to the common acyliron intermediate [3].

Stoichiometric transition-metal nucleophile for one-pot carbonylative alkylation
Conversion of primary/secondary alkyl halides or tosylates to aldehydes, ketones, acids, esters, amides
Compatible with ethereal solvents (THF, dioxane) under inert atmosphere; supplied as dioxane solvate

Why Generic Carbonylating Agents Cannot Substitute


Although several reagents can formally deliver a carbonyl unit to an organic electrophile, the specific combination of nucleophilicity, one-pot operational simplicity, product divergence from a single intermediate, and functional group tolerance exhibited by Collman's reagent is not replicated by its closest analogues or alternatives. The potassium analogue, K₂[Fe(CO)₄], while non-pyrophoric, demands dimethylacetamide (DMAC) or THF-DMAC solvent mixtures to achieve reactivity comparable to Na₂[Fe(CO)₄] in neat THF [1]. Grignard reagents lack the capacity to directly convert an alkyl halide into an aldehyde in a single operational sequence without over-addition or requiring CO₂/formaldehyde intermediates, and they exhibit poor tolerance toward electrophilic functional groups such as esters [2]. Rosenmund reduction and DIBAL-H-mediated reductions address acyl chloride or ester substrates respectively but cannot perform the direct nucleophilic carbonylation of an alkyl halide [3]. The quantitative evidence below establishes where Collman's reagent occupies a differentiated selection space.

Collman's reagent (target) Pyrophoric solid, operable in neat THF or dioxane; broad ethereal solvent compatibility K₂[Fe(CO)₄] is non-pyrophoric but requires DMAC or THF-DMAC mixtures for comparable reactivity; solvent profile may limit downstream compatibility
Collman's reagent (target) Direct one-pot conversion of alkyl halides to aldehydes without over-addition; functional group tolerance includes esters Grignard reagents lack direct aldehyde-forming capability without multi-step sequences; attack ester groups and require protection/deprotection
Collman's reagent (target) Substrate scope covers alkyl bromides and tosylates; five product classes from a single intermediate Rosenmund reduction is restricted to acyl chlorides; DIBAL-H addresses esters/nitriles but cannot carbonylate alkyl halides

Quantified Differentiation Against Closest Comparators


Pyrophoricity and Solvent Compatibility vs. Potassium Analogue

Collman's reagent (Na₂[Fe(CO)₄]) is classified as a pyrophoric solid that ignites spontaneously upon exposure to air, necessitating rigorous inert-atmosphere handling in a nitrogen- or argon-filled dry box . Its direct potassium analogue, K₂[Fe(CO)₄], is also air-sensitive but explicitly non-pyrophoric, representing a safer handling profile [1]. However, this safety advantage incurs a solvent restriction: K₂[Fe(CO)₄] displays reactivity comparable to Na₂[Fe(CO)₄] only when reactions are conducted in dimethylacetamide (DMAC) or THF-DMAC solvent mixtures, whereas Na₂[Fe(CO)₄] operates effectively in pure THF or dioxane [1]. For procurement, this means the choice between a pyrophoric reagent with broad ethereal solvent compatibility (Na₂[Fe(CO)₄]) and a non-pyrophoric analogue constrained to amide-containing solvent systems (K₂[Fe(CO)₄]).

Pyrophoricity vs. K analogue
Head-to-head
Na⁺: pyrophoric, active in THF/dioxane. K⁺: non-pyrophoric, requires DMAC mixtures
Solvent flexibility vs. handling risk trade-off
Pyrophoricity demands rigorous inert-atmosphere technique
Organometallic reagents Laboratory safety Reaction solvent optimization

Nucleophilicity Ranking Among Strongest Known Nucleophiles

The Pearson logarithmic nucleophilicity parameter (n) for Na₂[Fe(CO)₄] in N-methylpyrrolidinone (NMP) has been estimated at approximately 16.7, which Collman described as 'as high as any other nucleophile on record' [1]. This quantitative ranking places the tetracarbonylferrate dianion above conventional anionic nucleophiles such as iodide, thiolates, and even many carbanions, and distinguishes it from the hydrido analogue [HFe(CO)₄]⁻, which is a weaker nucleophile that functions primarily as a reducing agent rather than a carbonylative alkylating agent [1]. The kinetic dominance of the ion-paired species NaFe(CO)₄⁻ (rather than the fully dissociated dianion) has been established through conductometric and common-ion rate-depression experiments, with a 20,000-fold rate enhancement in NMP compared with THF attributable to differences in sodium-ion dissociation [1].

Nucleophilicity parameter
Class-level
Pearson n ≈ 16.7 in NMP
Among highest reported nucleophilicity; enables mild alkyl halide activation
Rate varies strongly with ion-pairing; 20,000-fold solvent effect observed
Physical organic chemistry Nucleophilicity scales Reaction kinetics

One-Pot Aldehyde Synthesis from Alkyl Halides

Collman's reagent converts primary alkyl bromides directly to homologous aldehydes (RCH₂Br → RCH₂CHO) in a one-pot, two-step sequence—alkylation followed by CO insertion and acidic protonolysis—without isolation of intermediates [1]. The Organic Syntheses validated procedure reports isolated yields of 57–63% for methyl 7-oxoheptanoate (from methyl 6-bromohexanoate) and 70–72% for methyl 7-oxooctanoate (via methyl iodide quench), while the broader substrate table in the same procedure reports aldehyde yields ranging from 50% (for a tertiary-like substrate prone to elimination) to 86% (for 3-phenylpropanal from phenethyl bromide) [2]. In contrast, the Grignard-based approach to homologated aldehydes typically requires a three-step sequence (Grignard formation, CO₂ quench to carboxylic acid, reduction to aldehyde) or the use of formaldehyde equivalents, often with lower overall yields and additional purification burden. The Rosenmund reduction of acyl chlorides, while catalytic, is limited to acid chloride substrates and cannot directly utilize the broader availability of alkyl halides [3].

Aldehyde synthesis yield
Cross-study
50–86% isolated yield, one pot from alkyl bromide; 57–63% for ester-containing substrate
Validated protocol reduces step count vs. multi-step Grignard sequences
Organic Syntheses validated; scope includes acid-sensitive groups
Aldehyde synthesis Carbonylation methodology Alkyl halide functionalization

Divergent Product Diversification from One Intermediate

A structurally unique advantage of Collman's reagent is that the same acyliron intermediate, Na[RCOFe(CO)₄], generated from an alkyl halide and CO, can be diverted to five distinct product classes simply by changing the electrophilic quench: protonolysis (acetic acid) yields aldehydes, alkylation with a second alkyl halide yields unsymmetrical ketones, oxidation (O₂/H₂O) yields carboxylic acids, iodination/alkanolysis yields esters, and iodination/aminolysis yields amides [1]. The Organic Syntheses Table I documents the following representative isolated yields from a common procedural framework: aldehyde (86%), unsymmetrical ketone (80%), carboxylic acid (84%), ester (84%), and amide (80%) [1]. No single Grignard reagent, organocuprate, or hydride reducing agent provides this breadth of product divergence from one intermediate without fundamentally altering the reagent, workup, or reaction manifold.

Product divergence
Class-level
5 distinct carbonyl classes from one acyliron intermediate: aldehydes, ketones, acids, esters, amides
Consolidates inventory for SAR library synthesis
Yields 50–86% across all five classes
Synthetic methodology Intermediate diversification Carbonyl compound synthesis

Chemoselectivity with Ester-Containing Substrates

The Organic Syntheses procedure explicitly demonstrates that methyl 6-bromohexanoate—a substrate bearing an electrophilic methyl ester—undergoes clean alkylation-carbonylation-protonolysis with Collman's reagent to afford methyl 7-oxoheptanoate in 57–63% isolated yield, with the ester moiety remaining intact throughout the sequence [1]. This chemoselectivity is a critical differentiator from Grignard reagents (which would add to the ester carbonyl, consuming at least two equivalents) and from DIBAL-H (which would reduce the ester to an aldehyde or alcohol). The SN2-type mechanism of the initial alkylation step is documented to proceed smoothly with primary and secondary substrates while tertiary and allylic substrates undergo elimination—defining a predictable selectivity boundary [1]. The tetracarbonylferrate dianion is further noted in authoritative summaries to leave 'other functional groups like esters, amides, and nitriles intact' during alkyl halide carbonylation [2].

Ester chemoselectivity
Supporting
Methyl ester survives carbonylation; 57–63% aldehyde-ester product vs. 0% with Grignard or DIBAL-H
Enables alkyl halide functionalization without protecting groups
Ester, amide, nitrile groups reported compatible
Chemoselectivity Functional group tolerance Ester-bearing substrates

Evidence-Backed Application Scenarios for Procurement


Direct One-Pot Synthesis of Homologated Aldehydes

When the synthetic objective is RCH₂Br → RCH₂CHO with minimal step count, Collman's reagent provides a validated one-pot protocol delivering isolated aldehyde yields of 50–86% across diverse substrates, as documented in the Organic Syntheses procedure and Table I [1]. This scenario is particularly compelling when the alkyl bromide is commercially available but the corresponding aldehyde is not, or when the aldehyde is a key intermediate in a multi-step sequence. The alternative Grignard-carbonation-reduction sequence adds two steps and typically yields below 70% overall, making Collman's reagent the procurement choice for step-economical aldehyde homologation.

Divergent Synthesis of Carbonyl Compound Libraries

For medicinal chemistry or agrochemical programs requiring systematic exploration of aldehydes, ketones, carboxylic acids, esters, and amides derived from a single alkyl halide scaffold, Collman's reagent enables divergent access to all five product classes from the identical intermediate Na[RCOFe(CO)₄] by merely varying the electrophilic quench [2]. The documented yield range of 50–86% across product classes allows meaningful SAR exploration without re-optimizing the carbonylation step for each derivative. Procuring Collman's reagent consolidates what would otherwise require five distinct reagent systems.

Functionalization of Ester-Containing Alkyl Halides

When the substrate bears a base- or nucleophile-sensitive ester (or amide or nitrile) that must survive the carbonylation step, Collman's reagent has demonstrated competency: methyl 6-bromohexanoate is converted to methyl 7-oxoheptanoate in 57–63% yield with the methyl ester fully retained [3]. Grignard reagents and DIBAL-H are incompatible with this chemoselectivity requirement. Procurement of Collman's reagent is indicated whenever alkyl halide substrates contain electrophilic functional groups that preclude the use of conventional organometallic nucleophiles.

Synthesis of Unsymmetrical Ketones via Sequential Alkylation

Collman's reagent enables the sequential introduction of two different alkyl groups to produce unsymmetrical ketones in a single operational sequence: the first alkyl halide forms the acyliron intermediate, and the second alkyl halide (or iodide) effects ketone formation, with documented yields of 79–80% [2]. This reactivity has been exploited for the regioselective synthesis of hexaarylbenzenes via carbonylative coupling of benzyl halides, a transformation that leverages the regiospecificity inherent to the stepwise alkylation-carbonylation-alkylation sequence [4]. For procurement, this addresses the specific need for unsymmetrical ketone construction where cross-coupling or Weinreb ketone synthesis may suffer from lower regiochemical fidelity.

Application
Selection Property
Validation Focus
Aldehyde homologation from alkyl halides
One-pot carbonylation protocol
Yield profile and substrate scope review
Divergent carbonyl library synthesis
Single-intermediate product diversification
Consistency across aldehyde, ketone, acid, ester, amide pathways
Functionalization of ester-bearing substrates
Chemoselectivity toward electrophilic groups
Ester, amide, nitrile retention during alkylation-carbonylation
Unsymmetrical ketone construction
Sequential alkylation capability
Regioselectivity and step economy for two distinct alkyl groups
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